2-(Methylthio)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine
Description
2-(Methylthio)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methylthio group (-SCH₃) at position 2, a thiophen-2-yl moiety at position 4, and a trifluoromethyl (-CF₃) group at position 6. The methylthio substituent at position 2 is a versatile functional group that can undergo further derivatization, such as oxidation to sulfone or nucleophilic substitution . This compound is of interest in medicinal chemistry, particularly as an intermediate for anticancer agents and antimicrobial drugs .
Properties
IUPAC Name |
2-methylsulfanyl-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S2/c1-16-9-14-6(7-3-2-4-17-7)5-8(15-9)10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPMXQFVFSMNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304327 | |
| Record name | ST50808086 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2627-53-4 | |
| Record name | NSC165423 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50808086 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch-Type Cyclization
A modified Hantzsch reaction employs hexafluoroacetylacetone (HFAA) as the trifluoromethyl source. Reacting HFAA with thiourea derivatives in the presence of methylthio groups yields the pyrimidine core. For example:
This method achieves moderate yields (45–60%) but requires prolonged heating (12–24 h) at 80–100°C in acetic acid.
Table 1: Hantzsch-Type Cyclization Conditions and Outcomes
| Precursor | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HFAA, methylthiourea | Acetic acid | 80 | 24 | 58 |
| HFAA, thiophene aldehyde | HCl | 100 | 12 | 47 |
Halogenation of pre-formed pyrimidines enables late-stage introduction of thiophen-2-yl groups via cross-coupling.
Chlorination and Suzuki-Miyaura Coupling
4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine serves as a key intermediate. Chlorination using phosphorus oxychloride (POCl₃) and diisopropylethylamine (DIPEA) at reflux (110°C, 4 h) achieves >95% conversion. Subsequent Suzuki-Miyaura coupling with thiophen-2-ylboronic acid under Pd catalysis affords the target compound:
Yields range from 65–72% after purification by column chromatography.
Table 2: Suzuki-Miyaura Coupling Optimization
| Pd Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 72 |
| PdCl₂(dppf) | CsF | THF | 68 |
Metal-Catalyzed Cross-Coupling Strategies
Direct C–H functionalization bypasses pre-halogenation steps, offering atom-economical routes.
Microwave-Assisted and Solvent-Free Methods
Microwave irradiation significantly reduces reaction times. A solvent-free protocol involving mechanochemical grinding of 2-(methylthio)-4-iodo-6-(trifluoromethyl)pyrimidine with thiophen-2-ylzinc bromide achieves 70% yield in 15 minutes.
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hantzsch cyclization | One-pot synthesis | Low regioselectivity | 45–60 |
| Suzuki coupling | High selectivity | Multi-step process | 65–72 |
| C–H direct arylation | Atom economy | Sensitive to oxygen | 55–61 |
| Microwave-assisted | Rapid synthesis | Specialized equipment required | 68–70 |
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that pyrimidine derivatives, including 2-(Methylthio)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine, exhibit promising anticancer properties. Studies have indicated that modifications in the pyrimidine structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with trifluoromethyl groups have been linked to improved selectivity and potency in targeting tumor cells .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. The presence of the thiophenyl group contributes to its efficacy against a range of bacterial strains. Research indicates that such derivatives can be optimized for enhanced antibacterial activity, making them potential candidates for developing new antibiotics .
Agrochemical Applications
Herbicidal Activity
The structural features of this compound make it suitable for use as a herbicide. The trifluoromethyl group is known to improve the herbicidal properties of compounds by increasing their lipophilicity and metabolic stability in plants. Studies have highlighted its potential in controlling weed species effectively while minimizing harm to crops .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its unique chemical structure allows for various functionalizations, enabling chemists to create diverse derivatives with tailored properties for specific applications .
Material Science
Conductive Polymers
Research has explored the incorporation of this compound into conductive polymers. The compound's electronic properties contribute to enhancing the conductivity and stability of polymeric materials used in electronic devices .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of pyrimidine derivatives, including this compound. The results indicated that certain modifications led to increased activity against breast cancer cell lines, suggesting pathways for further drug development .
Case Study 2: Herbicidal Efficacy
In an agricultural study, a formulation containing this compound was tested against common weed species. The results showed significant herbicidal activity at low concentrations, indicating its potential as an environmentally friendly herbicide alternative .
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(methylthio)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine are compared below with five analogous pyrimidine derivatives (Table 1).
Table 1: Comparative Analysis of Pyrimidine Derivatives
Key Observations:
Substituent Effects on Reactivity and Bioactivity The trifluoromethyl group at position 6 (as in the target compound) improves metabolic stability and membrane permeability compared to non-fluorinated analogs . Thiophen-2-yl at position 4 enhances aromatic interactions in biological systems, whereas methoxyphenyl (e.g., in compound 4a from ) introduces electron-donating effects that may reduce binding affinity to electron-deficient targets . Methylthio at position 2 allows for functionalization into sulfoxides or sulfones, which can modulate solubility and target engagement .
Synthetic Accessibility
- The target compound can be synthesized via Suzuki-Miyaura coupling using thiophen-2-ylboronic acid (as in ) or nucleophilic substitution of a chloro precursor (e.g., 2-chloro-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine) with methylthiolate .
- In contrast, hydrazinyl derivatives (e.g., compound 4 in ) require hydrazine hydrate for nucleophilic displacement of the methylthio group .
Biological Relevance
- Compounds with trifluoromethyl and thiophen-2-yl groups (e.g., the target compound) show promise as kinase inhibitors due to their ability to occupy hydrophobic pockets in enzyme active sites .
- Chloro-substituted pyrimidines (e.g., ) are often intermediates for anticancer drugs, leveraging the chloro group’s reactivity for further functionalization .
Biological Activity
2-(Methylthio)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound notable for its unique structural features, including a methylthio group, a thiophene moiety, and a trifluoromethyl group. These structural characteristics contribute to its diverse biological activities, making it a subject of interest in pharmaceutical research.
The compound's molecular formula is , with a molecular weight of 245.22 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development. The presence of the methylthio and thiophene groups also influences its reactivity and biological interactions.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including those similar to this compound. For instance, compounds with structural similarities have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity. In vitro assays reported IC50 values as low as 0.04 μmol for certain derivatives, comparable to the standard anti-inflammatory drug celecoxib .
Anticancer Activity
Research indicates that derivatives of trifluoromethyl pyrimidines exhibit promising anticancer activities. For example, studies have shown that certain analogs can inhibit cell proliferation in various cancer cell lines, such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). These compounds were tested at concentrations around 5 μg/ml, showing effectiveness but lower than that of doxorubicin .
Antiviral and Antifungal Properties
In addition to its anti-inflammatory and anticancer activities, the compound has been explored for antiviral properties. Some pyrimidine derivatives have shown activity against viruses such as Herpes simplex Type I and Polio Type I, indicating their potential in treating viral infections . Furthermore, antifungal activity has also been reported in related compounds, suggesting a broad spectrum of biological effects .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological efficacy of these compounds. The presence of electron-donating groups like methylthio enhances the biological activity by improving binding affinity to target enzymes or receptors. Conversely, modifications that introduce steric hindrance or reduce lipophilicity may diminish efficacy.
Comparative Analysis
The following table summarizes key features and biological activities of selected compounds related to this compound:
Case Studies
- In Vivo Studies : In experiments involving carrageenan-induced paw edema in rats, certain pyrimidine derivatives exhibited anti-inflammatory effects comparable to indomethacin, demonstrating their therapeutic potential in inflammatory diseases .
- Cell Line Studies : A series of synthesized trifluoromethyl pyrimidines were tested against various cancer cell lines, revealing significant cytotoxicity and suggesting further exploration in anticancer therapy .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-(Methylthio)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine?
- Methodological Answer : The compound is synthesized via sequential functionalization of a pyrimidine core. Key steps include:
- Trifluoromethylation : Reacting a chloropyrimidine precursor with trifluoromethyl iodide in the presence of a base (e.g., K₂CO₃) .
- Thiophene and Methylthio Introduction : Thiophen-2-yl groups are added via Suzuki-Miyaura coupling, while methylthio groups are introduced via nucleophilic substitution. Reaction temperatures (60–80°C) and solvent polarity (DMF or THF) are critical for yield optimization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and structural integrity. For example, the thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 317.04) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages verify stoichiometry .
Q. How is the compound’s stability assessed under oxidative conditions?
- Methodological Answer : Stability is tested via exposure to oxidizing agents (e.g., H₂O₂) in controlled environments. The thiophene ring may oxidize to sulfoxides or sulfones, monitored by TLC or HPLC. Accelerated degradation studies at elevated temperatures (40–60°C) predict shelf-life .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in thiophene introduction .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Continuous Flow Reactors : Automated systems reduce reaction times and improve reproducibility .
- Real-Time Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress .
Q. How do substituents (methylthio, trifluoromethyl, thiophene) influence biological activity?
- Methodological Answer :
- Trifluoromethyl Group : Enhances metabolic stability and binding affinity via hydrophobic interactions and electron-withdrawing effects. Replacement with –CF₂H reduces potency .
- Methylthio Group : Increases lipophilicity (logP ~3.2), improving membrane permeability. Oxidation to methylsulfonyl decreases activity .
- Thiophene vs. Furan : Thiophene’s sulfur atom enhances π-stacking with aromatic residues in enzyme active sites, whereas furan derivatives show reduced affinity .
Q. What computational strategies predict the compound’s binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases). The trifluoromethyl group often occupies hydrophobic pockets .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable complexes .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide structural modifications .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Assay Standardization : Use fixed enzyme concentrations (e.g., 10 nM) and buffer conditions (pH 7.4) to minimize variability .
- Orthogonal Assays : Compare SPR (binding affinity) with enzymatic inhibition assays (e.g., fluorescence-based) to confirm activity .
- Purity Reassessment : Contaminants (e.g., oxidation byproducts) may skew results; reanalyze via LC-MS .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Intermediate Stability : Thiophene-containing intermediates may degrade; use inert atmospheres (N₂) and low-temperature storage .
- Purification at Scale : Switch from column chromatography to recrystallization (solvent: ethanol/water) for cost-effectiveness .
- Regioselectivity : Competing substitution pathways require careful control of stoichiometry (e.g., 1.2 eq of methylthio reagent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
